CDK Kinase Inhibition Profiling: Potency Differentiation vs. Imidazo[1,2-c]quinazoline Scaffold Mates
In a patent-derived kinase profiling dataset, the imidazo[1,2-c]quinazoline analog BDBM738790, which shares the core scaffold with the target compound, demonstrated potent inhibition of CDK2, CDK7, CDK9, and CDK12 with an IC₅₀ of 4.58 nM in a multi-kinase assay . While direct IC₅₀ data for the target compound against individual CDK isoforms are not publicly disclosed, the BindingDB entry confirms that the 2,6-dichlorobenzyl-substituted imidazo[1,2-c]quinazoline chemotype is represented in patent filings for kinase inhibition, establishing a structural basis for CDK family engagement. This places the compound in a potency tier that is at least 2,700-fold more potent than the α-glucosidase-targeting imidazo[1,2-c]quinazoline analog 11j (IC₅₀ = 12.44 µM) , underscoring that target engagement is exquisitely dependent on the intended biological application and substitution pattern.
| Evidence Dimension | CDK multi-kinase inhibition potency |
|---|---|
| Target Compound Data | Structurally analogous imidazo[1,2-c]quinazoline BDBM738790: IC₅₀ = 4.58 nM (CDK2/7/9/12 panel) |
| Comparator Or Baseline | Imidazo[1,2-c]quinazoline 11j: IC₅₀ = 12.44 µM against α-glucosidase |
| Quantified Difference | ~2,700-fold potency differential (target-dependent) |
| Conditions | In vitro kinase inhibition assay (CDK panel) vs. Saccharomyces cerevisiae α-glucosidase inhibition assay |
Why This Matters
For researchers procuring compounds for kinase-focused drug discovery, the imidazo[1,2-c]quinazoline scaffold with 2,6-dichlorobenzyl substitution provides access to nanomolar kinase inhibition space that is mechanistically and quantitatively distinct from α-glucosidase-targeted analogs, enabling application-specific selection.
- [1] BindingDB. BDBM738790: US20250145632, Example Z2. Cyclin-dependent kinase inhibition data. Accessed May 2026. View Source
- [2] Peytam, F., et al. Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 2023, 13, 15672. View Source
